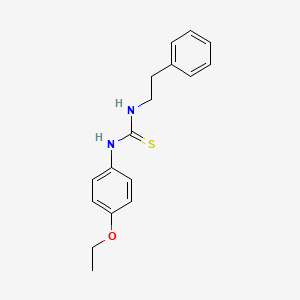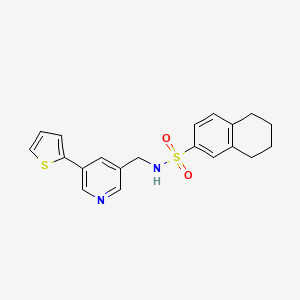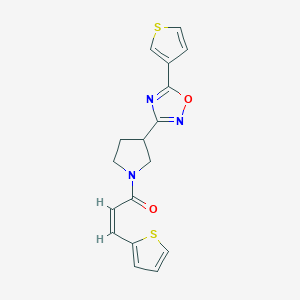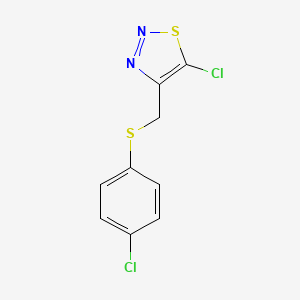
1-(4-Ethoxyphenyl)-3-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)-3-(2-phenylethyl)thiourea, also known as EPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. EPTU is a thiourea derivative that has shown promising results as an inhibitor of various enzymes and proteins, making it a potential candidate for the development of new drugs and therapies.
科学的研究の応用
Synthesis and Characterization
A notable area of research involves the synthesis and characterization of thiourea derivatives, which have shown promising applications in molecular docking, DNA binding, cytotoxicity studies, and quantum chemical analyses. For instance, the synthesis of a compound similar to 1-(4-Ethoxyphenyl)-3-(2-phenylethyl)thiourea was elaborated, demonstrating its structure through various spectroscopic techniques and computational quantum chemical studies. This compound exhibited significant stabilization energy, chemical potential, and hardness, suggesting its potential in bioactive compound development. Furthermore, its ability to bind with DNA and exhibit cytotoxic nature against certain cell lines was evaluated, indicating its relevance in therapeutic applications (Mushtaque et al., 2016).
Molecular Docking and DNA Binding
Research on thiourea derivatives extends into molecular docking and DNA binding studies, highlighting their potential as anticancer agents. These studies involve computational and experimental approaches to understand the interaction mechanisms of thiourea derivatives with biological targets, such as DNA, showcasing their binding affinities and suggesting mechanisms of action (Mushtaque et al., 2016).
Quantum Chemical Analyses
Quantum chemical analyses provide insights into the electronic structure, stability, and reactivity of thiourea derivatives. These studies help in predicting the behavior of these compounds under various conditions and their interactions with biological molecules. The research demonstrates the application of density functional theory (DFT) in evaluating the properties of thiourea derivatives, which is crucial for designing molecules with desired biological activities (Mushtaque et al., 2016).
Biological Activities and Applications
The exploration of thiourea derivatives in biological contexts, including their anti-proliferative and tumor cell selectivity, highlights their potential as novel therapeutic agents. Studies have shown that specific thiourea derivatives exhibit pronounced activity against certain tumor cell lines, offering pathways for the development of targeted cancer therapies. The selective inhibition of tumor cell proliferation, along with insights into the mechanisms of action, paves the way for further research into the therapeutic applications of these compounds (Thomas et al., 2017).
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-2-20-16-10-8-15(9-11-16)19-17(21)18-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXBHVCFWNUWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[({[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2693718.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2693720.png)
![[3-cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2693721.png)

![3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2693727.png)
![2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2693729.png)

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2693732.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2693733.png)


![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693736.png)
![5-Methyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2693740.png)